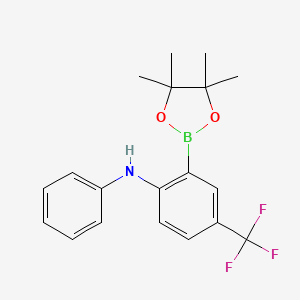
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a dioxaborolane moiety. The unique structural features of this compound make it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline typically involves the following steps:
Formation of the Boronate Ester: The dioxaborolane moiety is introduced through a reaction between a boronic acid derivative and a diol. This step often requires the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. Common reagents for this step include trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Aniline: The final step involves coupling the boronate ester with an aniline derivative. This step is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced.
科学研究应用
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It may be investigated as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials.
作用机制
The mechanism of action of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The dioxaborolane moiety can participate in reversible covalent interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
相似化合物的比较
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline can be compared with other similar compounds, such as:
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline: This compound lacks the trifluoromethyl group, which can affect its chemical reactivity and biological activity.
N-Phenyl-4-(trifluoromethyl) aniline: This compound lacks the dioxaborolane moiety, which can influence its ability to participate in specific chemical reactions.
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-methyl aniline: This compound has a methyl group instead of a trifluoromethyl group, which can alter its physicochemical properties and biological activity.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
883727-43-3 |
|---|---|
分子式 |
C19H21BF3NO2 |
分子量 |
363.2 g/mol |
IUPAC 名称 |
N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H21BF3NO2/c1-17(2)18(3,4)26-20(25-17)15-12-13(19(21,22)23)10-11-16(15)24-14-8-6-5-7-9-14/h5-12,24H,1-4H3 |
InChI 键 |
YQVBPUQBMBWTOG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


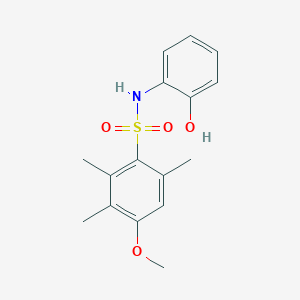
![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
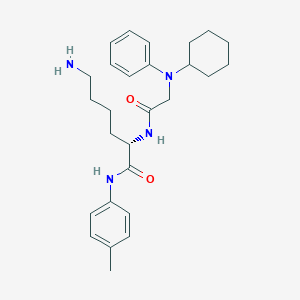
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)


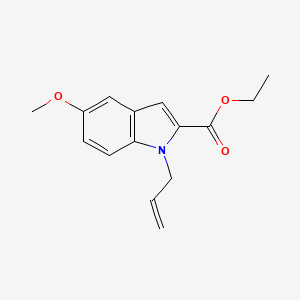
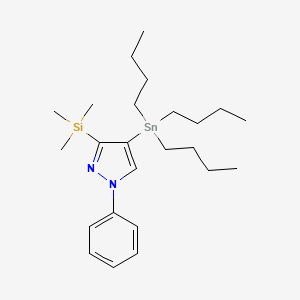
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)
